furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
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Overview
Description
Furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a kinase inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 'furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone' involves the reaction of furan-3-carboxaldehyde with 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-amine in the presence of a suitable catalyst to form the desired product.
Starting Materials
Furan-3-carboxaldehyde, 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-amine, Catalyst
Reaction
Step 1: Dissolve furan-3-carboxaldehyde and 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-amine in a suitable solvent., Step 2: Add the catalyst to the reaction mixture and stir at a suitable temperature for a suitable time., Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.
Mechanism Of Action
The mechanism of action of furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This leads to the suppression of downstream signaling pathways that are involved in cell proliferation, angiogenesis, and tumor growth.
Biochemical And Physiological Effects
Furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone has been shown to have significant effects on various biochemical and physiological processes. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The advantages of using furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone in lab experiments include its potent inhibitory effects on various kinases, its specificity for the ATP-binding site of the kinase, and its potential therapeutic applications in the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical settings.
Future Directions
There are several future directions for the study of furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone. Some of these include:
1. Further studies on the safety and efficacy of this compound in clinical trials.
2. Investigation of the potential of this compound in the treatment of autoimmune disorders.
3. Development of new derivatives of this compound with improved selectivity and potency.
4. Studies on the potential of this compound in combination therapy with other drugs for the treatment of cancer and other diseases.
Scientific Research Applications
Furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on various kinases, including c-Src, Abl, and VEGFR2, which are involved in the regulation of cell proliferation, angiogenesis, and tumor growth.
properties
IUPAC Name |
furan-3-yl-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-15(13-3-7-23-11-13)20-4-1-2-12-10-17-16(18-14(12)20)19-5-8-22-9-6-19/h3,7,10-11H,1-2,4-6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFSRWLDPIOCDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=COC=C3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone |
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